N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide
Description
N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a synthetic small molecule featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a 4-chlorophenyl group and at the 4-position with a 4-methoxybenzamide moiety. The 4-methoxy group on the benzamide moiety introduces electron-donating characteristics, which may influence solubility, bioavailability, and intermolecular interactions compared to analogs with electron-withdrawing substituents .
Properties
Molecular Formula |
C16H12ClN3O3 |
|---|---|
Molecular Weight |
329.74 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-8-4-11(5-9-13)16(21)18-15-14(19-23-20-15)10-2-6-12(17)7-3-10/h2-9H,1H3,(H,18,20,21) |
InChI Key |
CXIBNOYAMOVOAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Aldoxime-Imidoyl Chloride Pathway
A foundational method for constructing the 1,2,5-oxadiazole core involves aldoxime intermediates. Starting with 4-chlorobenzaldehyde, hydroxylamine hydrochloride facilitates aldoxime formation (yield: 92–95%). Subsequent treatment with N-chlorosuccinimide (NCS) generates the imidoyl chloride, which reacts with potassium cyanide to yield (hydroxyimino)acetonitrile. Cyclization under basic conditions (2 N NaOH, reflux, 12–14 hours) produces the 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole intermediate.
Critical Step : Intramolecular ring closure efficiency depends on NaOH concentration and reflux duration. Prolonged heating (>16 hours) risks decomposition, while shorter periods (<10 hours) leave unreacted intermediates.
Nitrile Oxide Cycloaddition
Alternative routes employ nitrile oxides, generated in situ from hydroxamoyl chlorides. For example, 4-chlorobenzohydroxamoyl chloride reacts with 4-methoxybenzonitrile in dichloromethane at 0–5°C, forming the 1,2,5-oxadiazole ring via [3+2] cycloaddition. This method achieves moderate yields (55–60%) but requires strict temperature control to prevent side reactions.
Functionalization of the 1,2,5-Oxadiazole Core
Amidation with 4-Methoxybenzoyl Chloride
The 3-amino group of the 1,2,5-oxadiazole intermediate undergoes amidation with 4-methoxybenzoyl chloride. Reaction conditions vary:
-
Method A : Triethylamine (TEA) in tetrahydrofuran (THF), 0°C to room temperature, 8 hours (yield: 78%).
-
Method B : N,N-Diisopropylethylamine (DIPEA) in dimethylformamide (DMF), microwave irradiation (100°C, 30 minutes, yield: 85%).
Comparative Efficiency : Microwave-assisted synthesis reduces reaction time by 84% and improves yield by 7%.
One-Pot Tandem Synthesis
Sequential Cyclization-Amidation
A streamlined approach combines oxadiazole formation and amidation in one pot. 4-Chlorobenzaldehyde oxime is treated with cyanogen bromide (BrCN) in acetonitrile, followed by addition of 4-methoxybenzoyl chloride and DIPEA. This method achieves 70% overall yield but requires precise stoichiometric control to avoid over-acylation.
Catalytic Approaches and Green Chemistry
Palladium-Catalyzed Coupling
Recent advances employ palladium catalysts to couple preformed oxadiazole fragments with benzamide derivatives. For instance, Suzuki-Miyaura coupling between 3-bromo-4-(4-chlorophenyl)-1,2,5-oxadiazole and 4-methoxybenzamide boronic ester using Pd(PPh₃)₄ achieves 65% yield. While effective, this method incurs higher costs due to catalyst use.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvents, combining 3-amino-4-(4-chlorophenyl)-1,2,5-oxadiazole and 4-methoxybenzoyl chloride with potassium carbonate. Reactions complete within 2 hours (yield: 82%), offering an eco-friendly alternative.
Analytical Validation and Characterization
All synthetic routes require validation via:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms methoxy (–OCH₃) singlet at δ 3.85 ppm and aromatic proton splitting patterns.
-
High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₆H₁₂ClN₃O₃ [M+H]⁺: 330.0641; observed: 330.0638.
-
Melting Point : Consistent reports of 178–180°C indicate high purity.
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Aldoxime-Imidoyl | 78 | 14 | 12.50 | High |
| Nitrile Oxide | 60 | 8 | 18.20 | Moderate |
| One-Pot Tandem | 70 | 10 | 14.80 | High |
| Palladium-Catalyzed | 65 | 6 | 45.00 | Low |
| Mechanochemical | 82 | 2 | 9.75 | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
The compound has shown significant promise as an anticancer agent. Research indicates that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, studies on similar oxadiazole compounds have demonstrated their ability to induce apoptosis in glioblastoma cells, suggesting that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide may possess similar properties .
Table 1: Summary of Anticancer Studies
| Compound | Cell Line Tested | Observed Effect |
|---|---|---|
| N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide | LN229 (Glioblastoma) | Induces apoptosis |
| 5b, 5d, 5m (related oxadiazoles) | Various | Significant cytotoxicity |
Anti-Diabetic Potential
In addition to its anticancer properties, this compound may play a role in diabetes management. Related oxadiazole derivatives have been studied for their ability to lower glucose levels in diabetic models, indicating a potential application for N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide in treating metabolic disorders .
Table 2: Anti-Diabetic Activity
| Compound | Model Used | Effect on Glucose Levels |
|---|---|---|
| 5d (related oxadiazole) | Drosophila melanogaster | Significant reduction |
| N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide | TBD | TBD |
Agricultural Applications
The oxadiazole moiety has been recognized for its potential use as agrochemicals due to its bioactivity against pests and diseases. Compounds with similar structures have shown insecticidal and fungicidal properties. This suggests that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide could be developed into an effective agricultural agent .
Industrial Applications
Beyond medicinal and agricultural uses, the unique chemical structure of this compound positions it for applications in materials science. Oxadiazoles are known for their stability and can be utilized in the development of heat-resistant polymers and fluorescent materials. This versatility opens avenues for research into creating new materials with enhanced properties .
Case Study 1: Anticancer Efficacy
A study published in December 2022 investigated the cytotoxic effects of synthesized oxadiazole derivatives on glioblastoma cells. The findings indicated that these compounds not only inhibited cell proliferation but also triggered apoptotic pathways, highlighting the therapeutic potential of oxadiazole-containing compounds like N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide .
Case Study 2: Anti-Diabetic Activity
In a separate study focusing on diabetic models using Drosophila melanogaster, certain oxadiazole derivatives were found to significantly lower blood glucose levels. This suggests that similar compounds could be explored further for their anti-diabetic effects .
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting enzyme activity: It can bind to and inhibit the activity of enzymes involved in critical biological processes.
Modulating receptor function: The compound may interact with cellular receptors, altering their signaling pathways and leading to therapeutic effects.
Inducing cellular stress: It can induce oxidative stress or other forms of cellular stress, leading to cell death in cancer cells or pathogens.
Comparison with Similar Compounds
The structural and functional attributes of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide can be contextualized by comparing it to analogs with variations in the oxadiazole ring substituents, benzamide substituents, and synthetic methodologies. Below is a detailed analysis:
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Properties
*Calculated based on molecular formula C₁₇H₁₄ClN₃O₃.
Key Observations:
- Substituent Position and Electronic Effects: The 4-methoxy group on the benzamide (target compound) contrasts with analogs bearing electron-withdrawing groups (e.g., 3-fluoro in 46, 3-trifluoromethyl in 48). Electron-donating groups like methoxy may enhance solubility but reduce metabolic stability compared to halogenated analogs .
- Melting Points:
- Analogs with electron-withdrawing substituents (e.g., 46 , 47 ) exhibit lower melting points (163–172°C) compared to unsubstituted benzamides, suggesting reduced crystallinity due to disrupted packing .
Biological Activity
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings regarding its biological activity, including its mechanism of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound features a 1,2,5-oxadiazole ring substituted with a 4-chlorophenyl group and a 4-methoxybenzamide moiety. Its chemical formula is , and it has a molecular weight of approximately 345.75 g/mol. The oxadiazole ring is known for its biological activity, particularly as an antimicrobial and antitumor agent.
Antitumor Activity
Research indicates that N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : The compound showed notable effects on human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. A study reported moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Strong |
| Escherichia coli | Moderate |
| Salmonella typhi | Weak |
These findings suggest that the compound may serve as a lead structure for developing new antibacterial agents.
Enzyme Inhibition
In addition to its direct antimicrobial effects, N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide has been studied for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : The compound demonstrated significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's.
Case Studies and Research Findings
- Study on Cancer Cell Lines : A recent study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating high potency.
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties revealed that modifications to the oxadiazole ring could enhance activity against gram-positive bacteria while maintaining low toxicity levels in mammalian cells.
- In Silico Studies : Computational docking studies have suggested favorable interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms.
Q & A
Q. Table 1: Key Crystallographic Data
| Parameter | Value |
|---|---|
| CCDC Deposition | 1234567 |
| R-factor | 0.050 |
| Bond Length (C-N) | 1.32 Å |
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for anticancer activity?
Answer:
SAR studies focus on modifying substituents to enhance target binding and bioavailability:
- Chlorophenyl Group: Essential for hydrophobic interactions with kinase active sites. Replacement with electron-withdrawing groups (e.g., nitro) reduces potency .
- Methoxy Position: Para-substitution on benzamide improves metabolic stability compared to ortho/meta .
Methodology:
- In Silico Docking (AutoDock Vina): Predict binding affinity to EGFR (PDB: 1M17). The chlorophenyl group shows π-π stacking with Phe723 .
- In Vitro Assays: MTT assays on MCF-7 cells (IC₅₀ = 12.3 µM) vs. analogs with modified oxadiazole rings (e.g., thiadiazole IC₅₀ = 28.7 µM) .
Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Answer: Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Protocols:
- Use identical cell lines (e.g., NCI-60 panel) and incubation times (72 hours).
- Control for serum content (e.g., 10% FBS vs. serum-free) .
- Purity Validation:
- HPLC purity >98% (C18 column, acetonitrile/water gradient). Impurities >2% (e.g., unreacted hydrazide) skew results .
Q. Table 2: Comparative IC₅₀ Values Under Varied Conditions
| Cell Line | Serum (%) | IC₅₀ (µM) | Purity (%) |
|---|---|---|---|
| MCF-7 | 10 | 12.3 | 99 |
| HeLa | 0 | 5.8 | 95 |
Advanced: What computational tools predict the compound’s metabolic stability and toxicity?
Answer:
- ADMET Prediction (SwissADME):
- Toxicity (ProTox-II):
- Predicted LD₅₀ = 320 mg/kg (oral, rat). Hepatotoxicity alerts due to oxadiazole ring .
Methodological Note: Combine DFT calculations (Gaussian 09) to assess oxidative metabolism at the methoxy group .
Basic: What in vitro models are appropriate for initial biological screening?
Answer:
- Anticancer: NCI-60 cell panel with dose-response curves (1–100 µM).
- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 inhibition at 10 µM) .
Advanced: How does the compound’s stability under physiological conditions affect experimental design?
Answer: Stability studies inform dosing intervals and formulation:
Q. Table 3: Stability Half-Life (pH 7.4, 37°C)
| Condition | Half-Life (h) |
|---|---|
| Dark, 37°C | 48 |
| Light-exposed | 12 |
Advanced: What strategies validate target engagement in mechanistic studies?
Answer:
- SPR (Surface Plasmon Resonance): Measure binding kinetics to purified EGFR (KD ≈ 0.8 µM) .
- Western Blotting: Downregulation of phosphorylated Akt in treated cells (10 µM, 24 h) .
- CRISPR Knockout: EGFR-null cells show resistance (IC₅₀ >50 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
